N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a phenyl group at position 1 and an acetamide side chain at position 3. This structure is part of a broader class of pyrazolopyrimidinone derivatives studied for their biological activities, including antiproliferative and antimicrobial effects .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMMJJFGRFJNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multiple steps. One common method includes the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. The compound’s ability to bind to these targets is attributed to its unique structural features .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Notes:
- Compounds with methoxy groups (e.g., ) may exhibit similar polarity but differ in spatial orientation.
Commercial and Pharmacological Relevance
- Commercial Availability : Analogues like STL405342 () and STL131687 () are marketed for research, indicating industrial interest in this scaffold .
- Structural Diversity : Modifications such as fluorination () or chromen-4-one fusion () expand applications in kinase inhibition or anticancer drug development .
Biological Activity
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an anti-cancer and anti-inflammatory agent. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidin core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes an ethoxy group and a phenyl moiety that contribute to its pharmacological properties.
Research indicates that compounds with similar structures often act as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : By targeting key regulatory enzymes in the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Anti-inflammatory Effects : Reducing inflammatory responses through modulation of pro-inflammatory cytokines.
Anticancer Activity
A study conducted by Xia et al. demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound showed an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-Ethoxyphenyl)-2-(...) | A549 | 49.85 | Apoptosis induction |
| Related Pyrazole Derivative | HeLa | 26 | CDK inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro and in vivo models .
Case Study 1: Antitumor Efficacy
In a recent study involving mice models with induced tumors, administration of this compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory pathways in a rat model of arthritis. The results showed a marked decrease in swelling and pain behavior associated with inflammation, suggesting potential therapeutic applications for chronic inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
